molecular formula C23H17Cl2N3O2 B15020371 N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B15020371
M. Wt: 438.3 g/mol
InChI Key: XPTXPUXEFRXWGW-UVHMKAGCSA-N
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Description

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a naphthyl group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2-(naphthalen-1-ylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, would be beneficial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in microbial cells .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(phenyl)amino]acetohydrazide: Similar structure but with a phenyl group instead of a naphthyl group.

    N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(pyridyl)amino]acetohydrazide: Contains a pyridyl group instead of a naphthyl group.

Uniqueness

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both a naphthyl group and a dichlorophenyl-substituted furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-19-10-8-16(12-20(19)25)22-11-9-17(30-22)13-27-28-23(29)14-26-21-7-3-5-15-4-1-2-6-18(15)21/h1-13,26H,14H2,(H,28,29)/b27-13+

InChI Key

XPTXPUXEFRXWGW-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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